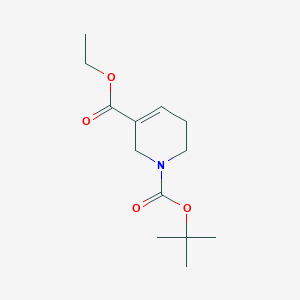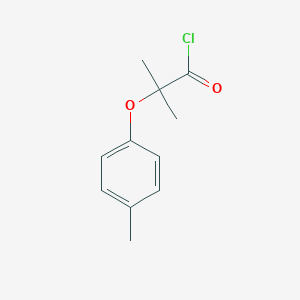
2-Methyl-2-(4-methylphenoxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-methylphenoxy)propanoyl chloride, commonly abbreviated as MMPC, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in organic solvents. MMPC is primarily used in the synthesis of other compounds, including drugs and pharmaceuticals, and has been studied for its biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be achieved via the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride.
Starting Materials
2-methyl-2-(4-methylphenoxy)propanoic acid, thionyl chloride
Reaction
Add thionyl chloride dropwise to a solution of 2-methyl-2-(4-methylphenoxy)propanoic acid in a dry solvent such as dichloromethane or chloroform., Heat the mixture under reflux for several hours until all the starting material has dissolved., Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude product., Purify the product by recrystallization or column chromatography to obtain the final product, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.
Aplicaciones Científicas De Investigación
MMPC has a wide range of applications in scientific research due to its ability to form stable compounds with other molecules. It has been used in the synthesis of drugs and pharmaceuticals, particularly those used in the treatment of cancer and other diseases. Additionally, MMPC has been used to synthesize compounds for use in the study of enzyme kinetics, receptor-ligand interactions, and other biochemical and physiological processes.
Mecanismo De Acción
MMPC is able to form stable compounds with other molecules due to its high reactivity. When MMPC reacts with other molecules, it forms a covalent bond with them, which results in a new compound with unique properties. This is the basis of its use in the synthesis of drugs and pharmaceuticals, as well as its use in the study of biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MMPC have been studied extensively. It has been found to have a wide range of effects, including the inhibition of enzymes, the modulation of receptor-ligand interactions, and the modulation of gene expression. Additionally, MMPC has been found to have anti-inflammatory and antioxidant effects, as well as other beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MMPC in lab experiments has several advantages. It is easy to synthesize, has a low cost, and can be used to create a wide range of compounds with unique properties. Additionally, MMPC is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use, such as the potential for toxicity and the potential for interference with other biochemical processes.
Direcciones Futuras
The use of MMPC in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further exploration of its biochemical and physiological effects, development of new compounds for use in drug and pharmaceutical synthesis, and exploration of its potential applications in the fields of biotechnology and nanotechnology. Additionally, further research into the safety and efficacy of MMPC could lead to new medical treatments and therapies.
Propiedades
IUPAC Name |
2-methyl-2-(4-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUHOBNVSNTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553656 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
CAS RN |
116762-24-4 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

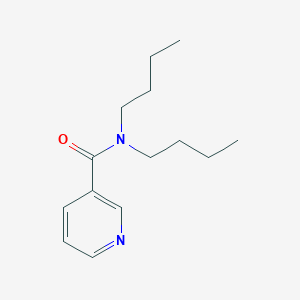
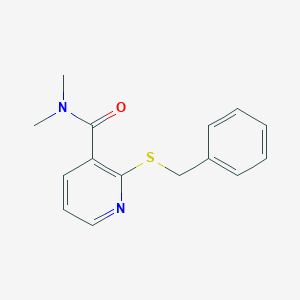
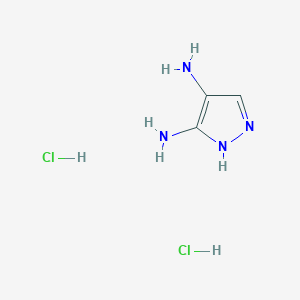
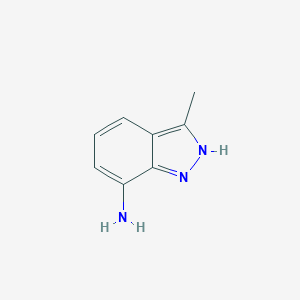

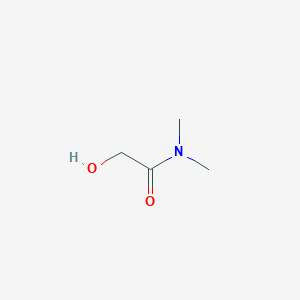


![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
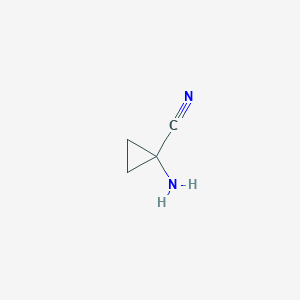
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
